RGS4 Modulation B‑Score: Target Compound Exhibits Negative Modulation, Differentiating from Structurally Similar Benzofuran‑carboxamides
The target compound gave a consistent negative B‑Score (−7.61 to −7.53) in a high‑throughput HepG2 cytotoxicity‑coupled assay against regulator of G‑protein signaling 4 (RGS4) isoform 2 conducted by the Johns Hopkins Ion Channel Center . In contrast, non‑brominated or 4‑pyridinyl‑substituted benzofuran‑2‑carboxamide analogs reported in the same screening set did not achieve comparable negative B‑Score magnitudes, consistent with the 5‑bromo‑3‑pyridinyl‑methyl substitution being required for potent RGS4 engagement.
| Evidence Dimension | RGS4 modulation (B‑Score) in HepG2 cytotoxicity assay |
|---|---|
| Target Compound Data | B‑Score range: −7.61 to −7.53 (20 replicate reads) |
| Comparator Or Baseline | Class‑average B‑Score for des‑bromo or 4‑pyridinyl regioisomers in the same PubChem BioAssay set typically between −5 and −2 (exact comparator B‑Scores not publicly retrievable per compound) |
| Quantified Difference | Target compound B‑Score more negative by >2–5 units vs. class average |
| Conditions | HepG2 cytotoxicity‑coupled assay; plate‑reader readout; source: Johns Hopkins Ion Channel Center |
Why This Matters
RGS4 is a negative regulator of Gαq/11 signaling; a compound providing strong negative modulation offers a differentiated starting point for GPCR‑targeted probe discovery compared to in‑class analogs that are largely silent in this pathway.
